molecular formula C21H21N3O4 B7692934 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide

Cat. No. B7692934
M. Wt: 379.4 g/mol
InChI Key: DERALQXGXOYZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied in scientific research. QNZ is a member of the quinoline family and has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has also been shown to inhibit the activation of T cells and B cells, leading to immunosuppressive effects. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been shown to induce apoptosis in cancer cells, leading to its anticancer properties.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has also been shown to have low toxicity and is well tolerated in animal models. However, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide also has some limitations. It has poor solubility in water, which can make it challenging to use in some experiments. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been shown to have off-target effects, which can complicate data interpretation.

Future Directions

For the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide include investigating its potential therapeutic applications in other diseases, developing more potent and selective inhibitors, and exploring its use in combination with other therapies.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide involves the reaction of 2-hydroxy-6-methylquinoline with isopropylamine and 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through an intermediate, which is then purified to obtain N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide. The purity of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide is essential for its use in scientific research, and various methods have been developed to obtain highly pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has also been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13(2)23(21(26)15-5-7-18(8-6-15)24(27)28)12-17-11-16-10-14(3)4-9-19(16)22-20(17)25/h4-11,13H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERALQXGXOYZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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